molecular formula C21H22N4O5S B11041198 Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate

Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate

Cat. No.: B11041198
M. Wt: 442.5 g/mol
InChI Key: WDHDZZRTXJFGLT-ZHJXTTJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical intermediate, with studies exploring its effects on various biological pathways and its potential therapeutic benefits. In industry, it may be used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate stands out due to its unique combination of functional groups and structural features. Similar compounds include other derivatives of pyrroloquinoline and thiazole, which may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its potential for diverse applications across multiple fields of research.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl (2Z)-2-[2-[(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate

InChI

InChI=1S/C21H22N4O5S/c1-10-9-21(2,3)25-17-12(10)6-11(29-4)7-13(17)16(19(25)28)23-24-20-22-18(27)14(31-20)8-15(26)30-5/h6-8,10,28H,9H2,1-5H3/b14-8-,24-23?

InChI Key

WDHDZZRTXJFGLT-ZHJXTTJKSA-N

Isomeric SMILES

CC1CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)(C)C

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC(=O)C(=CC(=O)OC)S4)(C)C

Origin of Product

United States

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